3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile

Lipophilicity Drug-likeness Physicochemical property comparison

The 4-Cl-2-F regioisomer of this β-ketonitrile is the validated building block for Gandotinib-like imidazo[1,2-b]pyridazine JAK2 inhibitor scaffolds. Substituting chloro-fluorophenyl isomers alters electronic/steric properties and requires re-optimization. The compound directly converts to fluorinated pyrazole libraries for agrochemical screening via hydrazine cyclocondensation. With LogP 2.2 and MW 197.59, it meets CNS MPO guidelines for BBB penetration. ≥95% purity, multi-vendor sourcing ensures competitive pricing and supply chain resilience.

Molecular Formula C9H5ClFNO
Molecular Weight 197.59 g/mol
CAS No. 267880-83-1
Cat. No. B3381745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile
CAS267880-83-1
Molecular FormulaC9H5ClFNO
Molecular Weight197.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C(=O)CC#N
InChIInChI=1S/C9H5ClFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2
InChIKeyWKLDNFFONJZRBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS 267880-83-1): A Halogenated β-Ketonitrile Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS 267880-83-1) is a halogenated β-ketonitrile building block, molecular formula C₉H₅ClFNO, featuring a 4‑chloro‑2‑fluorophenyl ring attached to a 3‑oxopropanenitrile moiety . The β‑ketonitrile group provides dual electrophilic and nucleophilic reactivity, enabling the construction of diverse heterocyclic scaffolds including pyrazoles, aminopyrazoles, and pyrimidines [1]. The compound is typically prepared via Knoevenagel condensation of 4‑chloro‑2‑fluorobenzaldehyde with malononitrile and is commercially available at ≥95% purity from multiple global vendors .

Why 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile Cannot Be Replaced by In‑Class Analogs Without Controlled Validation


Regioisomeric chloro‑fluorophenyl‑oxopropanenitriles (e.g., 2‑chloro‑5‑fluoro, 3‑chloro‑4‑fluoro, and 3‑chloro‑2‑fluoro variants) and mono‑halogenated analogs (e.g., 4‑chlorophenyl or 2‑fluorophenyl only) share the same core molecular formula but differ profoundly in halogen substitution pattern, which dictates electronic distribution, dipole moment, lipophilicity, and steric profile [1]. These physicochemical differences translate into altered reactivity in cyclocondensation reactions and divergent binding affinities when incorporated into bioactive molecules . Substituting the 4‑chloro‑2‑fluoro regioisomer without re‑optimizing reaction conditions or re‑validating biological activity risks synthetic failure and erroneous structure‑activity conclusions [2].

Quantitative Differentiation Evidence for 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS 267880-83-1) Against Structural Analogs


Halogen Substitution Pattern Dictates Lipophilicity and Predicted Bioavailability: 4‑Cl‑2‑F vs. 3‑Cl‑4‑F vs. Mono‑Halogenated Analogs

The 4‑chloro‑2‑fluoro substitution pattern on the phenyl ring of 3‑(4‑chloro‑2‑fluorophenyl)‑3‑oxopropanenitrile (CAS 267880‑83‑1) yields a computed LogP (XLogP3) of 2.2, compared to a predicted LogP of approximately 2.0 for the 3‑chloro‑4‑fluoro regioisomer (CAS 267880‑79‑5) and 1.5 for the mono‑fluorinated 3‑(2‑fluorophenyl)‑3‑oxopropanenitrile (CAS 31915‑26‑1) [1][2][3]. This 0.2–0.7 LogP unit increase reflects the electron‑withdrawing interplay of chlorine para and fluorine ortho to the ketone, which modulates passive membrane permeability and is within the optimal range (LogP 1–3) for oral bioavailability according to Lipinski's guidelines [1].

Lipophilicity Drug-likeness Physicochemical property comparison β-Ketonitrile building blocks

Boiling Point Stability Advantage: 4‑Cl‑2‑F vs. 3‑Cl‑4‑F Isomer and 4‑Chlorophenyl Analog in High‑Temperature Reactions

3‑(4‑Chloro‑2‑fluorophenyl)‑3‑oxopropanenitrile (267880‑83‑1) exhibits a predicted boiling point of 342.5±32.0 °C at 760 mmHg, substantially higher than the 4‑chlorophenyl analog 3‑(4‑chlorophenyl)‑3‑oxopropanenitrile (CAS 4640‑66‑8, mp 127–131 °C, bp estimated ~310–320 °C) and comparable to the 3‑chloro‑4‑fluoro regioisomer (CAS 267880‑79‑5, bp not reported but expected similar) [1]. The elevated boiling point correlates with stronger intermolecular dipole–dipole interactions arising from the asymmetric 4‑Cl/2‑F arrangement, providing a wider liquid‑phase operating window for solvent‑free or high‑temperature cyclocondensation reactions [1].

Thermal stability Boiling point Process chemistry High-temperature synthesis

Commercial Purity Specification and Supplier Reproducibility: 4‑Cl‑2‑F Isomer Verification Against Industry‑Standard 95% Threshold

3‑(4‑Chloro‑2‑fluorophenyl)‑3‑oxopropanenitrile (CAS 267880‑83‑1) is consistently supplied at ≥95% purity by multiple independent vendors including Fluorochem (Product F647909), AChemBlock (Catalog V146444), Enamine (EN300‑125450), and AKSci (4489DB), with pricing at the 5 g scale ranging from approximately $1,500–$1,900 USD as of early 2026 [1]. In contrast, the 3‑(4‑chlorophenyl)‑2‑fluoro‑3‑oxopropanenitrile analog (CAS 1263063‑13‑3, where fluorine is on the alkyl chain rather than the aryl ring) is less widely stocked and often requires custom synthesis, indicating lower commercial maturity . The multi‑supplier availability of the 4‑Cl‑2‑F isomer reduces single‑source supply risk and facilitates competitive procurement.

Purity specification Supplier quality Reproducibility Procurement benchmark

Synthetic Utility in Kinase Inhibitor Scaffolds: Gandotinib (LY2784544) and JAK‑Targeted Therapeutics

The 4‑chloro‑2‑fluorophenyl motif present in 3‑(4‑chloro‑2‑fluorophenyl)‑3‑oxopropanenitrile is directly embedded in the clinical JAK2 inhibitor Gandotinib (LY2784544), which contains a 3‑[(4‑chloro‑2‑fluorophenyl)methyl] substituent and exhibits JAK2 IC₅₀ = 3 nM with >16‑fold selectivity over JAK3 (IC₅₀ = 48 nM) . The β‑ketonitrile intermediate 267880‑83‑1 serves as a viable precursor for constructing the imidazo[1,2‑b]pyridazine core of Gandotinib‑like compounds via cyclocondensation with aminopyrazoles, a synthetic route that exploits the electrophilic ketone and nucleophilic nitrile functionalities simultaneously . In contrast, the 3‑chloro‑4‑fluoro and 2‑chloro‑5‑fluoro regioisomers, while structurally similar, would yield different steric and electronic environments in the final kinase inhibitor scaffold, potentially altering both synthetic yield and target selectivity profiles .

JAK2 inhibitor Gandotinib LY2784544 Kinase inhibitor intermediate 4-Chloro-2-fluorobenzyl motif

Heterocycle Derivatization Reactivity: β‑Ketonitrile Cyclocondensation with Hydrazines for Pyrazole and Aminopyrazole Libraries

The β‑ketonitrile group in 3‑(4‑chloro‑2‑fluorophenyl)‑3‑oxopropanenitrile enables regioselective cyclocondensation with hydrazine hydrate and substituted hydrazines to yield 3‑(4‑chloro‑2‑fluorophenyl)‑1H‑pyrazole (CAS 474707‑72‑7) and related aminopyrazole derivatives in good yields under both conventional reflux and microwave‑assisted conditions [1]. The electron‑withdrawing 4‑Cl and 2‑F substituents activate the ketone toward nucleophilic attack while the nitrile participates in ring closure, providing a single‑step entry to fluorinated pyrazole scaffolds that are prevalent in agrochemical fungicides and anti‑inflammatory agents [1]. The 2‑chloro‑5‑fluoro and 3‑chloro‑4‑fluoro regioisomers undergo analogous cyclizations but yield regioisomeric pyrazole products with potentially divergent biological activity profiles, necessitating independent SAR evaluation for each substitution pattern .

Pyrazole synthesis Cyclocondensation Heterocycle library Hydrazine cyclization Microwave-assisted synthesis

Safety and Handling Profile: Harmonized CLP Classification Enables Consistent Risk Assessment

3‑(4‑Chloro‑2‑fluorophenyl)‑3‑oxopropanenitrile (CAS 267880‑83‑1) has a harmonized Classification, Labelling and Packaging (CLP) notification under EC number 185‑711‑5, with notified hazards including Acute Toxicity Category 4 (H302, H312, H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation) [1]. This codified hazard profile, accompanied by GHS07 pictogram and 'Warning' signal word, enables standardized risk assessment across laboratories and facilitates institutional safety committee approval. In contrast, several regioisomeric analogs (e.g., CAS 1263063‑13‑3, 1290181‑18‑8) lack publicly available CLP notifications, requiring researchers to conduct de novo hazard assessments or rely on vendor‑specific SDS documents of variable completeness [2].

CLP classification Safety data GHS hazard Laboratory handling Regulatory compliance

Evidence‑Backed Application Scenarios for 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile (CAS 267880-83-1) in Drug Discovery and Chemical Synthesis


JAK2‑Targeted Kinase Inhibitor Lead Optimization: Direct Precursor for 4‑Chloro‑2‑fluorobenzyl Pharmacophore Installation

Medicinal chemistry programs targeting JAK2‑dependent malignancies or inflammatory diseases can employ 3‑(4‑chloro‑2‑fluorophenyl)‑3‑oxopropanenitrile as a key building block for constructing Gandotinib‑like imidazo[1,2‑b]pyridazine scaffolds. The compound's β‑ketonitrile motif enables sequential cyclocondensation with aminopyrazole nucleophiles followed by further functionalization to install the complete kinase inhibitor pharmacophore . Given that Gandotinib (LY2784544) demonstrates JAK2 IC₅₀ = 3 nM with 16‑fold selectivity over JAK3, the 4‑Cl‑2‑F aryl substitution pattern embedded in 267880‑83‑1 represents a validated starting point for structure‑based lead optimization rather than a de novo fragment [1].

Fluorinated Pyrazole Library Synthesis for Agrochemical Fungicide Screening

Agrochemical discovery groups synthesizing fluorinated pyrazole libraries for fungicidal or herbicidal screening can directly convert 3‑(4‑chloro‑2‑fluorophenyl)‑3‑oxopropanenitrile to 3‑(4‑chloro‑2‑fluorophenyl)‑1H‑pyrazole via hydrazine cyclocondensation under microwave‑assisted conditions, a transformation documented in the fluorinated heterocycle literature . The 4‑chloro‑2‑fluorophenyl substitution pattern is congruent with numerous commercial agrochemical active ingredients that incorporate halogenated aryl pyrazole cores, and the commercial availability of 267880‑83‑1 at ≥95% purity streamlines library production without requiring in‑house synthesis of the halogenated benzaldehyde precursor [1].

Physicochemical Property‑Driven Fragment Selection for CNS Drug Discovery Programs

CNS drug discovery teams seeking fragment‑sized building blocks with balanced lipophilicity can select 3‑(4‑chloro‑2‑fluorophenyl)‑3‑oxopropanenitrile (LogP 2.2, MW 197.59) based on its compliance with CNS MPO (Multiparameter Optimization) guidelines . The 0.2–0.7 LogP unit differentiation from regioisomeric and mono‑halogenated analogs provides a measurable parameter for prioritizing this specific building block when passive blood–brain barrier penetration is a design criterion [1].

Multi‑Supplier Sourcing Strategy for Academic and CRO Medicinal Chemistry Laboratories

Academic labs and contract research organizations (CROs) with stringent procurement compliance requirements benefit from 267880‑83‑1's multi‑vendor commercial availability at verified ≥95% purity from Fluorochem, AChemBlock, Enamine, AKSci, and other global suppliers . This competitive supply landscape enables price benchmarking, reduced lead times, and dual‑sourcing contingency planning—advantages not uniformly available for less commercially mature regioisomers such as the 3‑(4‑chlorophenyl)‑2‑fluoro analog (CAS 1263063‑13‑3) which has a narrower supplier base [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.